3-Bromo-4-chloro-l-phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
LEYCXLRFMZBTRS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Chloro L Phenylalanine and Analogues
Stereoselective Synthesis of Halogenated Phenylalanines
The creation of the L-configuration at the alpha-amino acid stereocenter is a critical challenge in the synthesis of 3-Bromo-4-chloro-L-phenylalanine. Researchers have developed several robust methods to control this stereochemistry, ensuring the production of the desired enantiomer.
Asymmetric Catalysis Approaches
Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiopure chiral molecules. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of halogenated phenylalanines, phase-transfer catalysis has proven effective. For instance, the asymmetric α-alkylation of a glycine Schiff base with a substituted benzyl bromide can be catalyzed by chiral Cinchona alkaloid quaternary ammonium salts. nih.gov This method allows for the synthesis of both (R)- and (S)-enantiomers of unnatural α-amino acids in excellent yields and high enantioselectivity by selecting the appropriate pseudoenantiomeric catalyst. nih.gov The catalyst forms a chiral ion pair with the enolate of the glycine substrate, directing the approach of the electrophile (the halogenated benzyl bromide) to one face of the enolate, thereby establishing the desired stereocenter.
Chemo-Enzymatic Synthesis Pathways Utilizing Ammonia-Lyases
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Phenylalanine ammonia-lyases (PALs) are particularly valuable enzymes that catalyze the reversible, non-oxidative amination of cinnamic acid derivatives to form L-phenylalanines. nih.govrsc.org This process is atom-economical and avoids the need for expensive cofactors or recycling systems. nih.gov
The synthesis of substituted L-phenylalanines can be achieved with high optical purity by applying PALs to corresponding cinnamic acid precursors. nih.govepa.gov For the synthesis of this compound, the corresponding 3-bromo-4-chlorocinnamic acid would serve as the substrate for the PAL-catalyzed hydroamination reaction. Engineered PAL variants have been developed to accommodate a wide range of substituted cinnamic acids, enhancing the versatility of this method for producing non-natural amino acids. nih.govnih.gov
Table 1: Examples of Phenylalanine Ammonia (B1221849) Lyase (PAL) Mediated Synthesis of L-Phenylalanine Analogues This table is interactive. Data can be sorted by clicking on the column headers.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| p-Nitrocinnamic acid | PAL Variants | L-4-Nitrophenylalanine | >99% |
| m-Chlorocinnamic acid | PAL Variants | L-3-Chlorophenylalanine | >99% |
| p-Methylcinnamic acid | PAL Variants | L-4-Methylphenylalanine | >99% |
| Cinnamic acid | Wild-Type PAL | L-Phenylalanine | >99% |
Data is representative of findings in chemo-enzymatic synthesis studies. nih.gov
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is widely employed in the asymmetric synthesis of amino acids.
A common approach involves the use of Evans-type oxazolidinone auxiliaries. bath.ac.uk These are derived from readily available chiral amino alcohols, such as L-phenylalaninol. The auxiliary is first acylated with an appropriate acyl chloride, and the resulting imide is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as 3-bromo-4-chlorobenzyl bromide. The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face, resulting in a highly diastereoselective alkylation. ubc.ca Subsequent cleavage of the auxiliary yields the desired L-amino acid derivative with high enantiomeric purity.
Regioselective Introduction of Halogen Substituents
Achieving the precise 3-bromo-4-chloro substitution pattern on the phenyl ring is another significant synthetic hurdle. The electronic properties of the benzene (B151609) ring and the directing effects of existing substituents must be carefully managed.
Directed Halogenation Techniques on Phenylalanine Scaffolds
The direct halogenation of the phenylalanine aromatic ring presents challenges in controlling regioselectivity. The amino acid moiety is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. Therefore, achieving substitution at the meta (3) and para (4) positions with two different halogens requires specialized methods.
While direct, regioselective di-halogenation of unsubstituted L-phenylalanine to give the 3-bromo-4-chloro pattern in a single step is not straightforward, methods for regioselective C-H halogenation of arenes under metal-free conditions are being developed. rsc.org These might involve directing groups or specific radical-based mechanisms to control the site of halogenation. rsc.orgbohrium.com However, for a complex pattern like 3-bromo-4-chloro, this approach is less common than building the molecule from an already substituted precursor.
Synthesis from Halogenated Aromatic Precursors
A more practical and widely used strategy involves starting with an aromatic precursor that already contains the desired halogen substitution pattern. This approach circumvents the challenges of regioselective halogenation on the complex amino acid scaffold.
The synthesis would commence with a molecule like 3-bromo-4-chlorotoluene. This starting material can be converted into 3-bromo-4-chlorobenzyl bromide through radical bromination of the methyl group. The resulting benzyl bromide is a key intermediate that can be readily employed in the stereoselective methods described in section 2.1. For example, it can be used as the electrophile in the asymmetric alkylation of a chiral glycine enolate equivalent, as seen in both asymmetric catalysis (2.1.1) and chiral auxiliary-mediated strategies (2.1.3). nih.gov This pathway provides unambiguous control over the positions of the halogen substituents, making it a highly effective and convergent route to this compound.
Advanced Synthetic Transformations in Halogenated Amino Acid Chemistry
The preparation of this compound involves sophisticated synthetic strategies to control regioselectivity and stereochemistry. Advanced methodologies in this area often employ enzymatic and chemoenzymatic approaches, as well as transition-metal-catalyzed reactions.
One plausible advanced synthetic approach involves the enzymatic amination of a corresponding dihalogenated cinnamic acid precursor. Phenylalanine ammonia lyases (PALs) are enzymes that can catalyze the stereoselective addition of ammonia to the double bond of cinnamic acid derivatives to produce L-phenylalanine analogues nih.govnih.gov. This biocatalytic method is highly attractive due to its excellent enantioselectivity and operation under mild, environmentally benign conditions.
A hypothetical chemoenzymatic pathway to this compound could commence with the chemical synthesis of 3-bromo-4-chlorocinnamic acid. This precursor could then be subjected to an enzymatic amination step. The enzyme would facilitate the asymmetric addition of an amino group, yielding the desired L-enantiomer of this compound. The specificity of the enzyme is crucial for achieving high enantiomeric excess.
| Enzyme Class | Reaction Type | Substrate Example | Product Example |
|---|---|---|---|
| Phenylalanine Ammonia Lyase (PAL) | Asymmetric Amination | Halogenated Cinnamic Acid | Halogenated L-Phenylalanine |
| Halogenase | Regioselective Halogenation | L-Phenylalanine | Halogenated L-Phenylalanine |
Another advanced strategy involves the late-stage halogenation of the L-phenylalanine backbone. Nature has evolved a variety of halogenase enzymes that can regioselectively install halogen atoms onto organic molecules nih.govdtu.dkmanchester.ac.uk. While direct enzymatic di-halogenation with two different halogens at specific positions on the phenyl ring of phenylalanine is challenging, a combination of chemical and enzymatic steps could be envisioned. For instance, a mono-halogenated L-phenylalanine, such as 3-Bromo-L-phenylalanine or 4-Chloro-L-phenylalanine, could be synthesized chemically and then subjected to a regioselective enzymatic halogenation to introduce the second halogen atom. The success of this approach would depend on the substrate specificity and regioselectivity of the chosen halogenase.
Transition-metal catalysis, particularly with palladium, offers another powerful tool for the synthesis of halogenated aromatic compounds. While not directly applied to the synthesis of this compound in the reviewed literature, palladium-catalyzed cross-coupling and amination reactions are standard methods for constructing complex aromatic systems. A potential, though complex, synthetic route could involve the construction of the 3-bromo-4-chlorophenyl moiety through palladium-catalyzed reactions, followed by its incorporation into the amino acid framework.
| Methodology | Advantages | Challenges |
|---|---|---|
| Chemoenzymatic Synthesis (e.g., via PAL) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires synthesis of precursor, enzyme stability and availability. |
| Enzymatic Halogenation | High regioselectivity. | Control of di-halogenation with different halogens, enzyme specificity. |
| Transition-Metal Catalysis | Versatile for aromatic ring construction. | Potentially harsh reaction conditions, protection/deprotection steps for the amino acid moiety. |
The development of synthetic routes for dihalogenated amino acids like this compound continues to be an active area of research. The combination of biocatalysis and modern organic synthesis provides a powerful toolkit for accessing these valuable compounds with high precision and efficiency.
Biochemical and Biological Research Applications of Halogenated Phenylalanine Derivatives
Investigation of Enzyme Mechanisms and Protein Interactions
Halogenated phenylalanine analogues are instrumental in elucidating the intricacies of enzyme mechanisms and protein-protein interactions. The presence of bromine and chlorine atoms, as seen in 3-Bromo-4-chloro-l-phenylalanine, alters the electronic and steric properties of the amino acid's phenyl ring, making it a valuable tool for studying molecular recognition processes. chemimpex.com
The substitution of hydrogen with halogens on the phenyl ring of phenylalanine can significantly influence how the amino acid interacts with the binding pockets of enzymes and transporters. Halogen atoms can act as electron donors, enabling the formation of stabilizing interactions such as halogen bonds, which are similar to hydrogen bonds. nih.gov This modification can enhance binding affinity and introduce selectivity.
Research into the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids, demonstrates the importance of halogen position and size. A study systematically evaluating various halogenated phenylalanines revealed that the position of the halogen atom on the benzene (B151609) ring is a critical determinant of binding affinity and specificity for LAT1 versus the related transporter, LAT2. nih.gov For instance, derivatives with a halogen at the 3-position (meta-position), such as 3-iodo-phenylalanine and 3-bromo-L-phenylalanine, showed marked inhibition of LAT1-mediated uptake, indicating strong interaction. nih.gov These findings underscore how specific halogenation patterns can be exploited to design selective ligands for protein targets. nih.gov
Table 1: Inhibitory Effects of Halogenated Phenylalanine Analogs on LAT1 Transporter
| Compound | Halogen Position | Relative Inhibitory Effect on LAT1 |
| 2-Iodo-L-phenylalanine | Ortho | Marked Inhibition |
| 3-Iodo-L-phenylalanine | Meta | Marked Inhibition |
| 4-Iodo-L-phenylalanine | Para | Comparable to Phenylalanine |
| 3-Bromo-L-phenylalanine | Meta | Data suggests significant interaction |
This table is based on findings from a study on LAT1 inhibition, highlighting the impact of halogen position on binding dynamics. nih.gov
Halogenated phenylalanines can serve as selective modulators or inhibitors of specific biochemical pathways. chemimpex.com Their structural similarity to the natural amino acid allows them to enter metabolic or signaling cascades, where the halogen substituent can then disrupt or alter the normal function of a target enzyme. chemimpex.comchemimpex.com
A classic example is the use of p-chlorophenylalanine (4-chloro-L-phenylalanine) to study the serotonin (B10506) pathway. This compound acts as an irreversible inhibitor of phenylalanine hydroxylase, the enzyme that catalyzes the conversion of phenylalanine to tyrosine. nih.gov Studies have shown that p-chlorophenylalanine specifically reduces the activity of this enzyme, leading to a decrease in the synthesis of downstream neurotransmitters. nih.gov Immunochemical analysis revealed that the presence of p-chlorophenylalanine leads to significantly reduced levels of phenylalanine hydroxylase antigen, suggesting it inactivates the enzyme around the time of its synthesis. nih.gov This specific inhibitory action makes such compounds essential tools for dissecting complex biological processes and for pharmaceutical development, particularly in targeting neurological disorders. chemimpex.comchemimpex.com
Role in Peptide Synthesis and Protein Engineering
The unique properties of halogenated phenylalanines make them valuable building blocks in the fields of peptide synthesis and protein engineering. chemimpex.comchemimpex.com Their incorporation can bestow novel characteristics upon the resulting molecules.
Peptides are crucial in many biological processes, but their therapeutic use can be limited by poor stability or low bioactivity. Incorporating halogenated amino acids like this compound is a recognized strategy to overcome these limitations. chemimpex.comchemimpex.com The halogen atoms can enhance binding interactions with target receptors or protect the peptide from enzymatic degradation.
A notable example is the synthesis of a dual cholecystokinin (B1591339) (CCK) receptor antagonist, which required the use of 3-bromo-4-fluoro-ʟ-phenylalanine, a compound structurally similar to this compound. nih.gov This highlights the necessity of di-halogenated phenylalanines for achieving the desired pharmacological profile in certain complex molecules. Furthermore, methods have been developed for creating N-bromoacetyl-derivatized peptides, which can be used to form peptide polymers or to conjugate peptides to carrier proteins, expanding their functional applications. google.com
Table 2: Examples of Halogenated Phenylalanines in Modified Peptides
| Halogenated Amino Acid | Application Example | Resulting Property | Reference |
| 3-bromo-4-fluoro-ʟ-phenylalanine | Synthesis of a dual CCK1/CCK2 receptor antagonist | Desirable pharmacologic properties | nih.gov |
| N-bromoacetyl peptides | Formation of peptide polymers and conjugates | Creation of complex peptide structures | google.com |
| 4-Bromo-L-phenylalanine | General peptide modification | Enhanced stability and bioactivity | chemimpex.comchemimpex.com |
The genetic code can be expanded to include noncanonical amino acids (ncAAs), allowing for the site-specific incorporation of novel functionalities into proteins. Halogenated phenylalanines are frequently used as ncAAs to create proteins with tailored properties.
For example, researchers have developed the novel amino acid p-chloropropynyl phenylalanine (pCPF), which can be incorporated into peptides during in vitro translation using a mutant phenylalanyl-tRNA synthetase. nih.gov Once incorporated, the reactive chloropropynyl group can spontaneously react with a cysteine residue elsewhere in the peptide to form a stable macrocycle, a structure known to improve peptide stability and cell permeability. nih.gov This demonstrates the power of using a halogenated ncAA to introduce a specific chemical reactivity for protein engineering. Similarly, Fmoc-4-bromo-L-phenylalanine is used to modify proteins, which can lead to improved stability and functionality, making it a key component in the field of synthetic biology. chemimpex.com
Explorations into Bioactivity Profiles of Halogenated Phenylalanines
The introduction of halogens into the phenylalanine scaffold can lead to a wide range of emergent bioactive profiles, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov Halogenation is a strategy used to control physicochemical properties such as lipophilicity and catabolic stability, which are critical for a compound's biological activity. nih.gov
A compelling example of this exploration is the study of amyloid formation, a pathological signature of several neurodegenerative diseases. nih.gov Researchers synthesized variants of the amyloidogenic peptide NFGAIL, incorporating different fluorinated and iodinated phenylalanine analogues to modulate hydrophobic and aromatic interactions. nih.govresearchgate.net Their findings revealed a direct correlation between the hydrophobicity of the halogenated phenylalanine residue and the rate of amyloid fibril formation.
Table 3: Impact of Phenylalanine Halogenation on NFGAIL Amyloid Aggregation Kinetics
| NFGAIL Variant | Incorporated Phenylalanine Derivative | Effect on Aggregation Lag Time | Conclusion |
| N-[4F]Phe-GAIL | 4-Fluoro-phenylalanine | - | Decreased lag times correlate with enhanced hydrophobicity |
| N-[2,3,5,6F]Phe-GAIL | 2,3,5,6-Tetrafluoro-phenylalanine | ↓ | Accelerated aggregation kinetics |
| N-[4I]Phe-GAIL | 4-Iodo-phenylalanine | ↓↓ | Synergy between hydrophobicity and aggregation behavior |
Data adapted from a study on NFGAIL variants, showing that increased side-chain hydrophobicity due to halogenation accelerates amyloid aggregation. nih.govresearchgate.net
This research demonstrates how systematic halogenation can serve as a toolbox to investigate the fundamental driving forces of protein self-assembly and to modulate the bioactivity of peptides involved in disease processes. researchgate.net
Based on a thorough review of available scientific literature, there is currently insufficient public data on the specific chemical compound This compound to generate the detailed article as requested.
The outlined sections require specific research findings on the anti-microbial, anti-inflammatory, and enzyme-inhibiting properties of this exact molecule. However, extensive searches have not yielded any dedicated studies or detailed information regarding the biological or biochemical applications of this compound.
While research exists for other halogenated phenylalanine derivatives, such as 3-Bromo-L-phenylalanine and various chlorinated phenylalanines, the strict requirement to focus solely on this compound cannot be met with the current body of scientific evidence. Information on related compounds cannot be substituted, as it would not be scientifically accurate or adhere to the specific constraints of the request.
Therefore, the generation of a scientifically accurate and informative article focusing exclusively on the research applications of this compound is not possible at this time.
Applications in Advanced Materials Science Research
Development of Functional Polymers Incorporating Halogenated Phenylalanine Units
The incorporation of halogenated amino acids into polymer chains is a known strategy to enhance material properties. For instance, the presence of halogens can increase the flame retardancy and thermal stability of polyamides. While research has been conducted on polymers containing other halogenated phenylalanine derivatives, specific data on polymers synthesized with 3-Bromo-4-chloro-L-phenylalanine are not currently available in the public domain.
Hypothetically, the synthesis of homopolymers or copolymers of this compound could be achieved through methods like ring-opening polymerization of the corresponding N-carboxyanhydride (NCA). The resulting polymers would be expected to exhibit distinct characteristics influenced by the bromo- and chloro-substituents.
Table 1: Potential Research Areas for Functional Polymers with this compound
| Research Area | Potential Impact of this compound |
| Enhanced Thermal Stability | The high atomic weight of bromine and the strong carbon-chlorine bond could increase the degradation temperature of the polymer. |
| Modified Solubility | The hydrophobic nature of the halogenated phenyl ring would likely decrease the water solubility of the resulting polymers. |
| Self-Assembly Properties | The specific substitution pattern could influence the packing and self-assembly of polymer chains, leading to novel nanostructures. |
| Optical Properties | The presence of heavy atoms like bromine might lead to interesting photophysical properties, such as phosphorescence. |
Further research is necessary to synthesize and characterize such polymers to validate these theoretical advantages.
Design of Novel Biomaterials with Tailored Properties
The design of novel biomaterials often relies on the precise control of surface chemistry and bulk properties. The incorporation of non-canonical amino acids like this compound into peptides and proteins is a promising strategy to create biomaterials with tailored functionalities. Halogenation can influence protein folding, stability, and interaction with biological systems.
While there is extensive research on biomaterials derived from other modified amino acids, the specific use of this compound in this context has not been reported. The unique combination of bromine and chlorine at specific positions on the phenyl ring could offer a novel tool for designing biomaterials with controlled biocompatibility, biodegradability, and mechanical properties.
Table 2: Hypothetical Properties of Biomaterials Incorporating this compound
| Property | Potential Influence of this compound |
| Biocompatibility | The cellular response to the di-halogenated phenylalanine would need to be thoroughly investigated to ensure non-toxicity. |
| Drug Delivery | The hydrophobic nature of the residue could be exploited for the encapsulation and controlled release of hydrophobic drugs. |
| Tissue Engineering Scaffolds | The mechanical stiffness and degradation rate of peptide-based scaffolds could be tuned by incorporating this amino acid. |
| Antimicrobial Surfaces | Some halogenated compounds exhibit antimicrobial activity, a property that could be explored in biomaterial coatings. |
Analytical and Spectroscopic Characterization Methodologies for Halogenated Phenylalanine Derivatives
Vibrational Spectroscopic Analysis (FTIR, Raman, SERS)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure of halogenated phenylalanine derivatives. These techniques provide detailed information about the vibrational modes of the molecule, which are sensitive to the types of atoms present and their bonding arrangements.
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic bands corresponding to specific functional groups. For phenylalanine and its derivatives, key vibrational bands include those associated with the amino acid backbone (e.g., N-H, C=O, and C-N stretching and bending modes) and the phenyl ring (e.g., C-H and C-C stretching modes). researchgate.net The introduction of halogen substituents, such as bromine and chlorine, induces shifts in the frequencies of these vibrational bands and introduces new bands corresponding to C-Br and C-Cl stretching vibrations. researchgate.net These spectral changes provide direct evidence for the halogenation of the phenylalanine molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational spectra of these compounds, aiding in the assignment of experimental bands. researchgate.net
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also reveals information about the vibrational modes of the molecule. researchgate.net For phenylalanine derivatives, the breathing mode of the benzene (B151609) ring typically gives rise to a strong and characteristic Raman peak. researchgate.net The positions and intensities of Raman bands are sensitive to the molecular structure and can be used to identify the presence of halogen substituents.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. youtube.com This enhancement allows for the detection of very low concentrations of analytes. nih.gov SERS has been successfully applied to the study of phenylalanine, where significant enhancement of the Raman signal is observed. researchgate.netnih.govresearchgate.net The SERS spectrum can be influenced by factors such as the type of metal substrate, the pH of the solution, and the concentration of the analyte. nih.gov For halogenated phenylalanine derivatives, SERS can provide enhanced vibrational information, potentially revealing subtle structural details that may not be apparent in conventional Raman spectra.
Table 1: Key Vibrational Modes in Halogenated Phenylalanine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
| N-H Stretch | 3200-3400 | Characteristic of the amino group. |
| C=O Stretch | 1700-1760 | Characteristic of the carboxylic acid group. |
| C-C Ring Stretch | 1400-1600 | Vibrations of the phenyl ring. |
| C-H Ring Bending | 1000-1300 | Out-of-plane and in-plane bending of phenyl ring C-H bonds. |
| C-Cl Stretch | 600-800 | Indicates the presence of a chlorine substituent. |
| C-Br Stretch | 500-600 | Indicates the presence of a bromine substituent. |
Note: The exact wavenumber ranges can vary depending on the specific molecular environment and the presence of other substituents.
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules, including halogenated phenylalanine derivatives. youtube.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). youtube.com
¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift of a proton is influenced by the electron density around it. The introduction of electronegative halogen atoms like bromine and chlorine onto the phenyl ring of phenylalanine causes a downfield shift (to higher ppm values) of the signals from the aromatic protons. The splitting pattern of the signals (multiplicity) reveals the number of neighboring protons, which is crucial for determining the substitution pattern on the phenyl ring.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the phenyl ring are also affected by the halogen substituents. The carbon atoms directly bonded to the bromine and chlorine atoms will show characteristic chemical shifts.
Advanced NMR Techniques , such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), are often employed to establish the connectivity between different atoms in the molecule. nih.gov These techniques are particularly useful for complex molecules where the one-dimensional spectra may be crowded or ambiguous. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. These advanced methods are critical for confirming the precise location of the halogen substituents on the phenyl ring of 3-Bromo-4-chloro-l-phenylalanine. Isotopic labeling, where specific atoms are replaced with their isotopes (e.g., ¹⁵N), can also be used to enhance spectral resolution and aid in signal assignment. numberanalytics.com
Mass Spectrometry in Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum will show a characteristic molecular ion peak corresponding to the mass of the entire molecule. The presence of bromine and chlorine atoms is readily identified by their distinct isotopic patterns. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a pair of peaks (M and M+2) of similar intensity for any bromine-containing fragment. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1, leading to a characteristic M and M+2 peak pattern with a 3:1 intensity ratio. The combination of both bromine and chlorine in this compound will produce a unique and complex isotopic pattern for the molecular ion and any fragments containing both halogens.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. researchgate.net Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.govresearchgate.net For halogenated phenylalanine derivatives, fragmentation can also involve the loss of the halogen atoms or the entire halogenated side chain. High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of the ions, which can be used to determine the elemental formula of the molecule and its fragments. nih.gov
Table 2: Expected Mass Spectrometric Data for this compound
| Ion | Expected m/z (Monoisotopic) | Isotopic Pattern |
| [M+H]⁺ | ~279.96 | Complex pattern due to Br and Cl isotopes. |
| [M-H]⁻ | ~277.95 | Complex pattern due to Br and Cl isotopes. |
| Fragment (loss of COOH) | ~234.97 | Will retain the Br and Cl isotopic pattern. |
| Fragment (loss of CH(NH₂)COOH) | ~188.89 | Will retain the Br and Cl isotopic pattern. |
Note: The exact m/z values will depend on the specific isotopes present (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, ³⁵Cl).
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic techniques are essential for separating mixtures of compounds and for assessing the purity of a synthesized substance. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of amino acids and their derivatives. helixchrom.comsielc.com
Purity Assessment: In HPLC, the sample is dissolved in a mobile phase and passed through a stationary phase packed in a column. google.com Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different rates and thus be separated. nih.govresearchgate.net For this compound, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). nih.gov The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The retention time of the peak is a characteristic property of the compound under specific chromatographic conditions.
Isolation: HPLC can also be used on a preparative scale to isolate and purify the desired compound from a reaction mixture. By collecting the fraction corresponding to the peak of this compound, a highly pure sample can be obtained. The choice of the stationary phase, mobile phase composition, and detection method (e.g., UV absorbance) are crucial for achieving optimal separation and isolation. eaglebio.comruifuchemical.com Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of halogenated phenylalanine derivatives. sigmaaldrich.com
Table 3: Typical HPLC Parameters for the Analysis of Halogenated Phenylalanine Derivatives
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-phase C18, 5 µm particle size | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with an acid modifier (e.g., TFA) | To elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | To ensure efficient separation. |
| Detection | UV absorbance at a specific wavelength (e.g., 220 nm or 254 nm) | To detect the aromatic phenyl ring. |
| Column Temperature | 25-40 °C | To control the separation efficiency and retention time. |
Theoretical and Computational Investigations of 3 Bromo 4 Chloro L Phenylalanine and Analogues
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical methods are powerful computational tools for investigating the fundamental electronic structure and properties of molecules. These ab initio and semi-empirical methods provide insights into molecular geometry, charge distribution, and orbital energies, which are crucial for understanding the reactivity and interaction potential of 3-Bromo-4-chloro-L-phenylalanine and its analogues.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a leading computational method for studying halogenated aromatic systems due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in elucidating the impact of halogenation on the electronic properties and intermolecular interactions of phenylalanine derivatives.
Studies on various halogenated phenylalanine analogues have demonstrated that the type and position of the halogen substituents significantly modulate the strength of π–π stacking interactions. rsc.orgnih.gov For instance, research on halogenated phenylalanine dimers has shown that increasing the degree of halogenation enhances the strength of stacking interactions. rsc.org Heavier halides like bromine and chlorine generally lead to stronger interactions compared to fluorine. rsc.org This enhanced interaction is attributed to a combination of factors, including changes in the quadrupole moment of the aromatic ring and the potential for halogen bonding.
In the case of this compound, DFT calculations would be expected to reveal a polarized electron density distribution on the phenyl ring, influenced by the electron-withdrawing nature of both the bromine and chlorine atoms. This would, in turn, affect the molecule's ability to engage in various non-covalent interactions, which are critical for its biological activity and its role in peptide and protein structures.
Table 1: Predicted Impact of Halogenation on Phenylalanine Properties based on DFT Studies of Analogues
| Property | Effect of Bromine and Chlorine Substitution | Predicted Consequence for this compound |
| Electron Density | Withdrawal of electron density from the aromatic ring. | Altered electrostatic potential and reactivity of the phenyl ring. |
| π–π Stacking | Enhanced stacking interaction strength. | Increased propensity for self-assembly and interaction with aromatic residues. |
| Hydrophobicity | Increased hydrophobicity of the side chain. | Modified partitioning in biological systems and protein folding behavior. |
| Halogen Bonding | Potential for bromine and chlorine to act as halogen bond donors. | Directional interactions with electron-rich atoms, influencing binding affinity. |
This table is a predictive summary based on findings from computational studies on various halogenated phenylalanine analogues.
Hartree-Fock (HF) Methods
While Density Functional Theory is widely used, Hartree-Fock (HF) methods, often used as a baseline for more advanced calculations, have also been employed in the study of amino acids. HF calculations can provide valuable information about the electronic structure and molecular orbitals of compounds like halogenated phenylalanines.
In computational studies of similar molecules, HF theory has been used in conjunction with other methods to analyze intermolecular interactions. For instance, in the analysis of crystal packing, the electrostatic potentials can be mapped using HF level theory to identify donor and acceptor sites for interactions. nih.gov For a molecule like this compound, HF calculations could be used to determine the fundamental electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. While HF methods have known limitations in describing electron correlation, they serve as a foundational component for more sophisticated post-Hartree-Fock methods and can offer qualitative insights into the electronic effects of the bromo and chloro substituents.
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules over time, MD can provide detailed insights into the conformational dynamics and flexibility of this compound and peptides containing this modified amino acid.
The development of accurate force fields is crucial for meaningful MD simulations. For halogenated amino acids, specialized force field parameters are often required to correctly model the properties of the halogen substituents. For example, force field parameters have been specifically developed for fluorinated aromatic amino acids for use with common force fields like AMBER. nih.gov These parameters are derived from high-level quantum mechanical calculations and are validated against experimental data. Similar parameterization efforts would be necessary to accurately simulate this compound.
MD simulations of peptides containing halogenated phenylalanine analogues can reveal how these modifications affect the local and global conformational preferences. Halogenation can alter the hydrophobic and aromatic-aromatic interactions that are key drivers of peptide and protein folding and self-assembly. acs.org For instance, MD simulations could be used to explore how the presence of this compound influences the stability of secondary structures like alpha-helices and beta-sheets, or how it affects the dynamics of protein-ligand binding.
Computational Approaches to Structure-Activity Relationship (SAR) Prediction
Computational methods play a vital role in modern drug discovery by enabling the prediction of the biological activity of novel compounds and guiding the design of more potent and selective molecules. For this compound and its analogues, computational Structure-Activity Relationship (SAR) studies can help to elucidate the key structural features that govern their biological effects.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a widely used computational technique that correlates the biological activity of a series of compounds with their 3D physicochemical properties. nih.gov In a typical 3D-QSAR study, molecular fields representing steric, electrostatic, hydrophobic, and hydrogen-bonding properties are calculated for each molecule. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a predictive model that relates these fields to the observed biological activity. nih.gov
While no specific 3D-QSAR studies on this compound are publicly available, the methodology has been successfully applied to other phenylalanine derivatives. nih.gov For a series of inhibitors containing this moiety, a 3D-QSAR model could reveal the importance of the bromo and chloro substituents for activity. The contour maps generated from such an analysis would highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for binding to a particular biological target. This information would be invaluable for the rational design of new analogues with improved activity.
In Silico Modeling of Molecular Interactions
In silico modeling techniques, particularly molecular docking, are essential for understanding how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. These methods predict the preferred binding orientation and affinity of a ligand within the active site of a receptor.
Molecular Docking Studies
Molecular docking is a computational procedure that attempts to predict the non-covalent binding of a ligand to a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.
For this compound, or peptides containing it, molecular docking could be used to investigate its potential to inhibit a specific enzyme or block a particular receptor. The halogen atoms on the phenyl ring can significantly influence binding through several mechanisms. The increased size of the bromine and chlorine atoms compared to hydrogen can lead to favorable steric interactions or unfavorable clashes within the binding pocket. Furthermore, the altered electronic properties of the phenyl ring can enhance aromatic-aromatic or cation-π interactions. The bromine and chlorine atoms can also participate in halogen bonding, a directional non-covalent interaction with an electron-rich atom (such as an oxygen or nitrogen atom) in the receptor's active site.
Table 2: Potential Interactions of this compound in a Protein Binding Site as Predicted by Molecular Docking Principles
| Interaction Type | Description | Potential Role of Bromo and Chloro Substituents |
| Hydrophobic Interactions | Interactions between the nonpolar side chain and hydrophobic residues in the binding pocket. | The halogen atoms increase the hydrophobicity of the phenyl ring, potentially strengthening these interactions. |
| Aromatic Stacking (π–π) | Face-to-face or edge-to-face stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. | The electron-withdrawing halogens can modulate the quadrupole moment of the ring, enhancing stacking interactions. |
| Halogen Bonding | A non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site. | The bromine and chlorine atoms can act as halogen bond donors, forming specific, directional interactions with backbone carbonyls or acidic residues. |
| Steric Complementarity | The shape and size of the ligand fitting snugly into the binding pocket. | The bulky halogen atoms can improve shape complementarity in some binding sites while causing steric hindrance in others. |
This table outlines the theoretical types of interactions that could be identified and evaluated through molecular docking studies.
Natural Bond Orbital (NBO) and Atom in Molecule (AIM) Analyses
Theoretical and computational investigations, particularly Natural Bond Orbital (NBO) and Atom in Molecule (AIM) analyses, provide profound insights into the electronic structure, bonding characteristics, and intramolecular interactions of this compound and its analogues. While direct computational studies on this compound are not extensively available in the public domain, analysis of structurally similar halogenated phenylalanine derivatives offers a valuable comparative framework to understand its molecular properties.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis quantifies the stabilization energy associated with these interactions, which are crucial for understanding molecular stability and reactivity. For halogenated phenylalanines, NBO analysis elucidates the electronic effects of the halogen substituents on the phenyl ring and the amino acid backbone.
For another relevant analogue, 4-Chloro-dl-phenylalanine (4CLPA), NBO analysis has been employed to understand intramolecular charge transfer and hydrogen bonding interactions . The analysis confirms the presence of significant electronic delocalization, which influences the molecule's vibrational properties and electronic absorption spectrum . The electron-withdrawing nature of the chlorine atom affects the electron distribution within the phenyl ring and influences the properties of the entire molecule.
The following table summarizes key NBO interactions and their stabilization energies for related halogenated phenylalanine analogues, providing a basis for understanding the electronic landscape of this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Compound |
| LP(1) Br | σ(C-C) phenyl | Data not available | p-Bromo-dl-phenylalanine |
| LP(1) Cl | σ(C-C) phenyl | Data not available | 4-Chloro-dl-phenylalanine |
| LP(1) O (carboxyl) | σ(C-Cα) | Data not available | Halogenated Phenylalanines |
| LP(1) N | σ(Cα-H) | Data not available | Halogenated Phenylalanines |
Note: Specific E(2) values from publicly accessible literature are limited. The table represents the types of significant interactions expected.
Atom in Molecule (AIM) theory, developed by Richard Bader, is another powerful quantum mechanical approach used to analyze the electron density topology of a molecule. AIM analysis defines atoms and chemical bonds based on the gradient vector field of the electron density. Key parameters derived from AIM analysis, such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs), provide detailed information about the nature of chemical bonds (e.g., covalent vs. electrostatic).
For halogenated phenylalanine analogues, AIM analysis can precisely characterize the C-Br and C-Cl bonds, as well as the various intramolecular hydrogen bonds. The values of ρ and ∇²ρ at the BCPs of these bonds would reveal their strength and nature. A negative Laplacian (∇²ρ < 0) at the BCP is indicative of a shared-electron (covalent) interaction, while a positive Laplacian (∇²ρ > 0) suggests a closed-shell (electrostatic or hydrogen bond) interaction.
The following table outlines the expected AIM parameters for key bonds in halogenated phenylalanine analogues.
| Bond | Bond Critical Point (BCP) Parameter | Expected Value/Characteristic | Compound |
| C-Br | ρ(r) | Moderate | p-Bromo-dl-phenylalanine |
| ∇²ρ(r) | Slightly positive or near zero | ||
| C-Cl | ρ(r) | Moderate | 4-Chloro-dl-phenylalanine |
| ∇²ρ(r) | Slightly positive or near zero | ||
| N-H···O | ρ(r) | Low | Halogenated Phenylalanines |
| ∇²ρ(r) | Positive |
Q & A
Q. How can computational models be optimized to predict the reactivity of this compound in complex biological systems?
- Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanics/molecular mechanics (QM/MM) to model interactions in enzyme active sites. Calibrate force fields using experimental crystallographic data (e.g., from SHELX-refined structures ). Meta-analysis of existing datasets for halogenated aromatics improves predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
